An In-depth Technical Guide to 4-Amino-2-fluoro-5-methoxybenzoic acid
An In-depth Technical Guide to 4-Amino-2-fluoro-5-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-Amino-2-fluoro-5-methoxybenzoic acid (CAS No: 1001346-91-3), a substituted anthranilic acid derivative of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information, including predicted properties and comparative data from structurally related analogs, to offer valuable insights for researchers. The document covers physicochemical properties, spectral characteristics, potential synthetic strategies, and safety and handling protocols. The strategic placement of amino, fluoro, and methoxy substituents on the benzoic acid scaffold suggests its potential as a versatile building block for the synthesis of novel therapeutic agents. This guide aims to serve as a foundational resource for scientists working with or considering the use of this and similar fluorinated aromatic compounds.
Introduction: The Significance of Fluorinated Anthranilic Acid Derivatives in Drug Discovery
Substituted aminobenzoic acids are a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1] The introduction of fluorine into drug candidates has become a prevalent strategy in modern pharmaceutical design, often leading to improved metabolic stability, enhanced binding affinity, and modified pharmacokinetic profiles.[2] 4-Amino-2-fluoro-5-methoxybenzoic acid belongs to this promising class of compounds, integrating the key pharmacophoric elements of an anthranilic acid with the unique electronic properties of fluorine and a methoxy group. While this specific isomer is not as extensively documented as some of its analogs, its structural motifs are present in various biologically active molecules, suggesting its potential as a valuable intermediate in the synthesis of novel drugs.[3][4] This guide provides a detailed examination of its chemical properties, drawing on available data and the well-established characteristics of related compounds to provide a robust scientific overview.
Physicochemical Properties
A precise understanding of the physicochemical properties of a compound is fundamental to its application in research and development, influencing everything from reaction conditions to formulation.
Molecular Structure and Identifiers
| Property | Value | Source |
| IUPAC Name | 4-Amino-2-fluoro-5-methoxybenzoic acid | - |
| CAS Number | 1001346-91-3 | [5][6] |
| Molecular Formula | C₈H₈FNO₃ | [5][6] |
| Molecular Weight | 185.15 g/mol | [6] |
| SMILES | COC1=C(C=C(C(=C1)C(=O)O)F)N | [7] |
| InChIKey | AOFWIQANMFITAG-UHFFFAOYSA-N | [7] |
Thermal Properties and Solubility
-
Melting Point : The melting point is expected to be significantly influenced by the substitution pattern on the benzene ring. For comparison, 5-Fluoro-2-methoxybenzoic acid has a melting point of 87-91 °C. The addition of an amino group, as in the case of 2-Amino-5-methoxybenzoic acid, raises the melting point to 148-152 °C.[8] A chloro-substituted analog, 4-Amino-5-chloro-2-methoxybenzoic acid, has a decomposition melting point of 206 °C. Given these trends, it is reasonable to expect that 4-Amino-2-fluoro-5-methoxybenzoic acid is a solid at room temperature with a relatively high melting point, likely in the range of 150-200 °C.
-
Boiling Point : Due to its high melting point and the presence of functional groups capable of strong intermolecular hydrogen bonding, the compound is expected to have a high boiling point and may decompose before boiling at atmospheric pressure.[9]
-
Solubility : The presence of both a carboxylic acid and an amino group suggests amphoteric character. However, many aminobenzoic acids exhibit limited solubility in water.[10] For example, 4-Aminobenzoic acid has a water solubility of 4.7 g/L at 20 °C.[10] It is anticipated that 4-Amino-2-fluoro-5-methoxybenzoic acid will be sparingly soluble in water and non-polar organic solvents, with better solubility in polar organic solvents such as ethanol, methanol, and DMSO.
-
pKa : The acidity of the carboxylic acid and the basicity of the amino group are key determinants of the compound's behavior in biological systems. For aminobenzoic acid derivatives, two pKa values are relevant. The protonation site can be either the amine (N-protonation) or the carbonyl oxygen (O-protonation), and this can be influenced by the molecular environment.[11] For comparison, 4-Aminobenzoic acid has pKa values of 2.50 (amino group) and 4.87 (carboxyl group) at 25 °C.[10] The electronic effects of the fluorine and methoxy substituents will modulate these values in 4-Amino-2-fluoro-5-methoxybenzoic acid.
Spectroscopic Characterization
Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds. While specific spectra for 4-Amino-2-fluoro-5-methoxybenzoic acid are not widely published, this section outlines the expected spectral features based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the exchangeable protons of the amino and carboxylic acid groups. The two aromatic protons will likely appear as doublets, with coupling constants influenced by the fluorine atom. The methoxy group should present as a sharp singlet around 3.8-4.0 ppm. The amino and carboxylic acid protons will be broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration. For a related compound, 4-amino-5-chloro-2-methoxybenzoic acid, in DMSO-d₆, aromatic protons are observed at 7.62 and 6.46 ppm, with the methoxy protons at 3.75 ppm.[12]
-
¹³C NMR : The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The aromatic carbons will appear in the range of 100-160 ppm, with their chemical shifts influenced by the attached substituents. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. The methoxy carbon will be observed around 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
N-H stretch (amino group): Two sharp to medium bands around 3300-3500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1680-1710 cm⁻¹.
-
C-O stretch (ether and carboxylic acid): Bands in the 1200-1300 cm⁻¹ region.
-
C-F stretch : A strong band in the 1000-1100 cm⁻¹ region.
-
Aromatic C=C stretches : Medium to weak bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For 4-Amino-2-fluoro-5-methoxybenzoic acid (C₈H₈FNO₃), the expected monoisotopic mass is approximately 185.0488 Da.[7] High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can aid in its identification in complex mixtures.[7] For example, the predicted CCS for the [M+H]⁺ adduct is 134.3 Ų.[7]
Synthesis and Reactivity
While a specific, detailed synthesis protocol for 4-Amino-2-fluoro-5-methoxybenzoic acid is not described in the searched literature, plausible synthetic routes can be devised based on established organic chemistry principles and published methods for analogous compounds.
Potential Synthetic Pathways
A logical approach would involve the strategic introduction of the amino, fluoro, and methoxy groups onto a benzoic acid core. One possible retrosynthetic analysis is illustrated below.
Caption: Retrosynthetic analysis for 4-Amino-2-fluoro-5-methoxybenzoic acid.
A plausible forward synthesis could start from a commercially available substituted aniline or toluene. For instance, a synthetic route analogous to that for 4-amino-2-fluorobenzoic acid could be adapted, which begins with m-fluoroaniline.[3] Similarly, the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid often starts from p-aminosalicylic acid, involving methylation and subsequent chlorination.[13] These examples suggest that a multi-step synthesis involving protection, nitration, oxidation, and reduction steps would likely be required.
Key Reactivity
-
Carboxylic Acid Group : This group can undergo standard reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol. Its reactivity can be enhanced by conversion to an acyl chloride.
-
Amino Group : The amino group can be acylated, alkylated, and diazotized. Its presence makes the aromatic ring more susceptible to electrophilic substitution.
-
Aromatic Ring : The substitution pattern on the benzene ring will direct further electrophilic aromatic substitution reactions. The interplay of the activating amino and methoxy groups and the deactivating but ortho-, para-directing fluoro group will determine the regioselectivity of such reactions.
Applications in Drug Development
As a fluorinated anthranilic acid derivative, 4-Amino-2-fluoro-5-methoxybenzoic acid is a promising building block for the synthesis of novel compounds with potential therapeutic applications. Anthranilic acid derivatives are known to exhibit a range of biological activities, including anti-inflammatory properties.[14] The incorporation of fluorine can enhance the pharmacological profile of a molecule.[2]
While specific applications for this compound are not yet widely reported, related compounds have found utility in various therapeutic areas. For example, 4-Amino-5-chloro-2-methoxybenzoic acid is a key intermediate for several prokinetic agents and is also investigated as a 5-HT4 receptor agonist for the treatment of obesity and diabetes.[15] The structural similarity suggests that 4-Amino-2-fluoro-5-methoxybenzoic acid could be a valuable scaffold for the development of new kinase inhibitors, receptor modulators, or other targeted therapies.
Safety, Handling, and Storage
Hazard Identification
Based on available supplier safety data, 4-Amino-2-fluoro-5-methoxybenzoic acid is classified with the following hazard statements:
-
H302 : Harmful if swallowed.[6]
-
H315 : Causes skin irritation.[6]
-
H319 : Causes serious eye irritation.[6]
-
H332 : Harmful if inhaled.[6]
-
H335 : May cause respiratory irritation.[6]
Recommended Handling and Personal Protective Equipment (PPE)
Standard laboratory safety protocols should be strictly followed when handling this compound.
-
Engineering Controls : Work in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.
-
Skin Protection : Wear nitrile or other suitable chemical-resistant gloves. A lab coat should be worn to prevent skin contact.
-
Respiratory Protection : If handling as a powder, use a certified particulate respirator.
-
Storage
The compound should be stored in a tightly sealed container in a cool, dry place.[5] It is recommended to keep it in a dark place under an inert atmosphere at room temperature.[5][6]
Conclusion
4-Amino-2-fluoro-5-methoxybenzoic acid is a structurally interesting molecule with significant potential as a building block in drug discovery and medicinal chemistry. While comprehensive experimental data on its chemical properties is currently sparse in the public domain, this guide has provided a detailed overview based on available information and comparisons with structurally similar compounds. The synthesis of this compound likely requires a multi-step approach, and its reactivity is dictated by the interplay of its three functional groups on the aromatic ring. As the interest in fluorinated pharmaceuticals continues to grow, it is anticipated that compounds like 4-Amino-2-fluoro-5-methoxybenzoic acid will find increasing application in the development of novel therapeutics. This guide serves as a foundational resource to aid researchers in their work with this and related molecules.
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